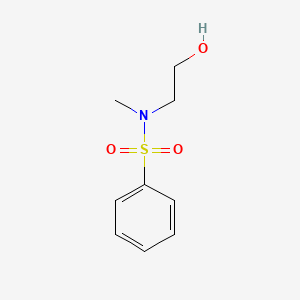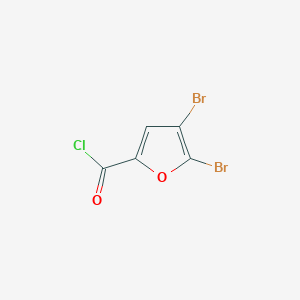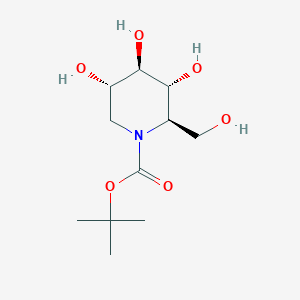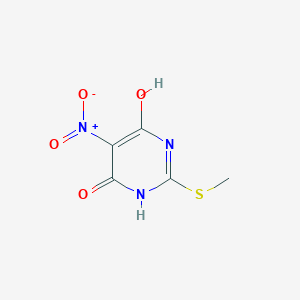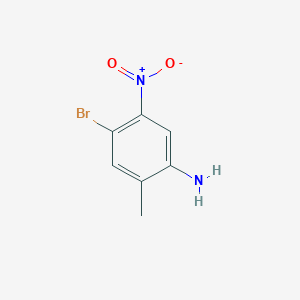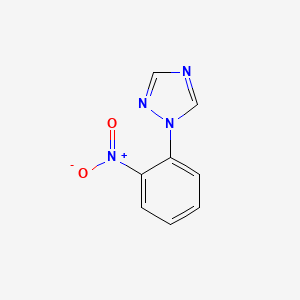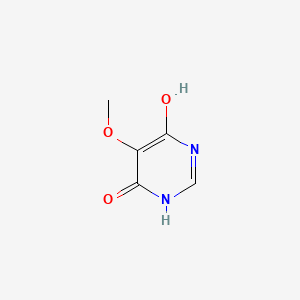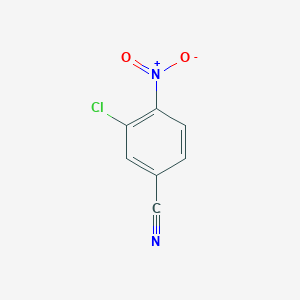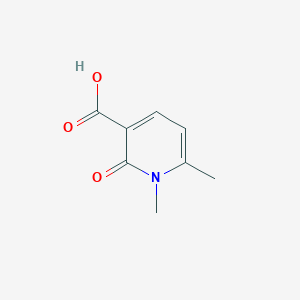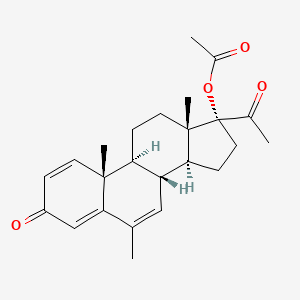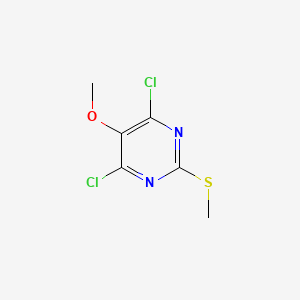![molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6](/img/structure/B1354972.png)
Methyl imidazo[1,2-a]pyridine-7-carboxylate
Übersicht
Beschreibung
“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 86718-01-6 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular weight of “Methyl imidazo[1,2-a]pyridine-7-carboxylate” is 176.17 . The InChI Code is1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 . Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a solid with a melting point of 140 - 141°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Imidazo[1,2-a]pyridine derivatives, including Methyl imidazo[1,2-a]pyridine-7-carboxylate, are synthesized through various innovative methods, aiming for efficiency and selectivity. A notable approach involves the direct oxidation of methyl groups in compounds to obtain aminoisonicotinic acid, a precursor for further transformations (Lifshits, Ostapchuk, & Brel, 2015). Another method reported is the "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which facilitates the synthesis of methylimidazo[1,2-a]pyridines without the need for an added catalyst, showcasing the potential for green chemistry applications (Mohan, Rao, & Adimurthy, 2013).
- The versatility of imidazo[1,2-a]pyridine carboxylic acid derivatives is highlighted in their preparation from commercially available 2-amino pyridine, through alkylation/cyclization processes, and subsequent reactions that afford structurally diverse compounds (Du Hui-r, 2014). This underscores the adaptability of these compounds in chemical syntheses and the exploration of new pharmacological agents.
Potential Pharmacological Applications
- The imidazo[1,2-a]pyridine framework is instrumental in the development of compounds with promising activity against various cancers. For instance, selenylated imidazo[1,2-a]pyridines have demonstrated significant cytotoxicity against breast cancer cells, indicating their potential as chemotherapeutic agents. These compounds mediate their effects through Akt-mediated regulation, DNA cleavage, and apoptosis induction (Almeida et al., 2018).
- The structural and electronic modifications of imidazo[1,2-a]pyridine derivatives significantly influence their biological activity. A study on the crystal correlation and anticholinesterase potential of these compounds highlights their clinical relevance, particularly in addressing heart and circulatory failures. Certain derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be leveraged in the treatment of diseases like Alzheimer's (Kwong et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is expected that the research and development of imidazo[1,2-a]pyridine derivatives, including “Methyl imidazo[1,2-a]pyridine-7-carboxylate”, will continue to be a focus in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
methyl imidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHRVKMXYXBEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568150 | |
| Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
CAS RN |
86718-01-6 | |
| Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


